5-chloro-3-(3-oxo-3-(4-phenylpiperazin-1-yl)propyl)benzo[d]oxazol-2(3H)-one
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Overview
Description
5-chloro-3-(3-oxo-3-(4-phenylpiperazin-1-yl)propyl)benzo[d]oxazol-2(3H)-one is a complex organic compound with potential applications in medicinal chemistry. It is characterized by the presence of a benzo[d]oxazole core, a phenylpiperazine moiety, and a chloro substituent. This compound is of interest due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-3-(3-oxo-3-(4-phenylpiperazin-1-yl)propyl)benzo[d]oxazol-2(3H)-one typically involves multiple steps, starting from commercially available precursors. One common route involves the following steps:
Formation of the benzo[d]oxazole core: This can be achieved by cyclization of an appropriate ortho-aminophenol derivative with a carboxylic acid or its derivative under acidic conditions.
Introduction of the chloro substituent: Chlorination can be performed using reagents such as thionyl chloride or phosphorus pentachloride.
Attachment of the phenylpiperazine moiety: This step involves the reaction of the benzo[d]oxazole intermediate with a phenylpiperazine derivative, often under basic conditions to facilitate nucleophilic substitution.
Formation of the propyl linker:
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
5-chloro-3-(3-oxo-3-(4-phenylpiperazin-1-yl)propyl)benzo[d]oxazol-2(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction can be achieved using agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce alcohols or amines.
Scientific Research Applications
5-chloro-3-(3-oxo-3-(4-phenylpiperazin-1-yl)propyl)benzo[d]oxazol-2(3H)-one has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antithrombotic agent due to its ability to inhibit Factor Xa, a key enzyme in the coagulation cascade.
Biological Studies: The compound is used in studies to understand its interactions with various biological targets, including enzymes and receptors.
Pharmacology: Research focuses on its pharmacokinetics, bioavailability, and therapeutic potential in treating thromboembolic diseases.
Chemical Biology: It serves as a tool compound to study the mechanisms of action of related molecules and to develop new therapeutic agents.
Mechanism of Action
The mechanism of action of 5-chloro-3-(3-oxo-3-(4-phenylpiperazin-1-yl)propyl)benzo[d]oxazol-2(3H)-one involves its interaction with molecular targets such as Factor Xa. By binding to the active site of Factor Xa, the compound inhibits its enzymatic activity, thereby preventing the conversion of prothrombin to thrombin and ultimately reducing blood clot formation . The binding mode and affinity are influenced by the structural features of the compound, including the benzo[d]oxazole core and the phenylpiperazine moiety.
Comparison with Similar Compounds
Similar Compounds
5-chloro-N-({(5S)-2-oxo-3-[4-(3-oxomorpholin-4-yl)phenyl]-1,3-oxazolidin-5-yl}methyl)thiophene-2-carboxamide (BAY 59-7939): Another potent Factor Xa inhibitor with a similar mechanism of action.
4(3H)-quinazolinone derivatives: These compounds also exhibit a range of biological activities, including antimalarial, antitumor, and antimicrobial properties.
Uniqueness
5-chloro-3-(3-oxo-3-(4-phenylpiperazin-1-yl)propyl)benzo[d]oxazol-2(3H)-one is unique due to its specific structural features that confer high selectivity and potency as a Factor Xa inhibitor. Its combination of a benzo[d]oxazole core, phenylpiperazine moiety, and chloro substituent distinguishes it from other similar compounds and contributes to its therapeutic potential.
Properties
IUPAC Name |
5-chloro-3-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]-1,3-benzoxazol-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20ClN3O3/c21-15-6-7-18-17(14-15)24(20(26)27-18)9-8-19(25)23-12-10-22(11-13-23)16-4-2-1-3-5-16/h1-7,14H,8-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPDMTOIFSILELD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=O)CCN3C4=C(C=CC(=C4)Cl)OC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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